molecular formula C26H29N3O4 B2698228 N1-(4-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941977-41-9

N1-(4-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2698228
CAS No.: 941977-41-9
M. Wt: 447.535
InChI Key: TYQQVUKSZVKRPY-UHFFFAOYSA-N
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Description

N1-(4-Ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-ethoxyphenyl group at the N1 position and a morpholino-naphthalenylethyl substituent at the N2 position. The naphthalene moiety introduces aromatic bulk, which may influence binding affinity in biological systems.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-2-33-21-12-10-20(11-13-21)28-26(31)25(30)27-18-24(29-14-16-32-17-15-29)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,24H,2,14-18H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQQVUKSZVKRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes a reaction with an appropriate acylating agent to form 4-ethoxyacetanilide.

    Introduction of the Naphthyl Group: The 4-ethoxyacetanilide is then reacted with a naphthyl-containing reagent, such as 1-bromonaphthalene, under conditions that facilitate the formation of a carbon-nitrogen bond.

    Morpholine Addition: The intermediate product is further reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.

    Oxalamide Formation: Finally, the compound is treated with oxalyl chloride to form the oxalamide linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and the morpholine moiety can be oxidized under appropriate conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives, particularly at the oxalamide and aromatic sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted derivatives.

Scientific Research Applications

N1-(4-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(4-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways, affecting cellular processes such as metabolism and signal transduction.

    Modulating Receptor Activity: The compound may interact with cell surface receptors, altering their activity and influencing cellular responses.

    Inducing Oxidative Stress: By generating reactive oxygen species (ROS), the compound can induce oxidative stress, leading to cell damage or death in certain contexts.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides exhibit diverse pharmacological and functional properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Antiviral Oxalamides

Compounds in (e.g., 13 , 14 , 15 ) feature thiazolyl and chlorophenyl groups. These were synthesized as HIV entry inhibitors targeting the CD4-binding site. Key differences from the target compound include:

  • The morpholino group in the target may enhance solubility compared to the pyrrolidine or acetylpiperidine groups in 13–15.
  • Activity : Compound 13 showed moderate antiviral activity (IC₅₀ ~50 nM), attributed to its chlorophenyl and thiazolyl groups. The target compound’s naphthalene group could enhance hydrophobic interactions but may reduce specificity .

Table 1: Antiviral Oxalamides vs. Target Compound

Compound ID N1 Substituent N2 Substituent Key Features Activity (IC₅₀) Ref.
13 4-Chlorophenyl (Thiazolyl)(acetylpiperidinyl)methyl Thiazole, chlorophenyl ~50 nM
Target Compound 4-Ethoxyphenyl 2-Morpholino-2-(naphthalen-1-yl)ethyl Ethoxy, morpholino, naphthalene Not reported
Cytochrome P450 4F11-Activated Inhibitors

Compounds 16 , 17 , 18 () and 28 , 29 () are oxalamides with methoxyphenethyl or halogenated aryl groups. These inhibit stearoyl-CoA desaturase (SCD) via cytochrome P450 activation.

  • Substituent Effects: The methoxyphenethyl group in 16–18 enhances metabolic stability compared to the target compound’s ethoxyphenyl group.
  • Synthesis : Yields for these compounds range from 35% (17 ) to 64% (28 ), suggesting that steric bulk (e.g., naphthalene in the target) may complicate synthesis .

Table 2: SCD Inhibitors vs. Target Compound

Compound ID N1 Substituent N2 Substituent Yield Key Features Ref.
28 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl 64% Halogenated aryl, methoxy
Target Compound 4-Ethoxyphenyl 2-Morpholino-2-(naphthalene)ethyl Ethoxy, morpholino, naphthalene
Umami Flavoring Oxalamides

and highlight oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) as potent umami agonists.

  • In contrast, the target compound’s ethoxyphenyl group may undergo slower oxidation due to steric shielding by the morpholino-naphthalene group.
  • Safety: The NOEL (No Observed Effect Level) for S336-related compounds is 100 mg/kg/day, with high margins of safety (500 million) in food applications. The target compound’s naphthalene group may raise toxicity concerns if used in consumables .

Table 3: Umami Oxalamides vs. Target Compound

Compound ID N1 Substituent N2 Substituent Metabolism Notes Safety (NOEL) Ref.
S336 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl No amide hydrolysis 100 mg/kg/day
Target Compound 4-Ethoxyphenyl 2-Morpholino-2-(naphthalene)ethyl Likely stable due to morpholino Not studied
Structural and Physicochemical Comparisons
  • Solubility: The morpholino group improves aqueous solubility relative to pyrrolidine or adamantyl groups (e.g., 6 in ) .
  • Metabolism : Compounds with methoxy or ethoxy groups (e.g., S336 ) resist hydrolysis, whereas chlorophenyl analogs (e.g., 28 ) may form reactive metabolites .

Biological Activity

N1-(4-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry, particularly due to its unique structural features that suggest various biological activities. This article explores its biological activity, including anticancer and anti-inflammatory properties, and presents relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H29N3O4
  • Molecular Weight : 447.5 g/mol
  • CAS Number : 941977-41-9

The compound features an ethoxyphenyl moiety, a morpholino group, and a naphthyl group linked through an ethyl chain, which contributes to its biological activity. The oxalamide functional group is particularly important for its interaction with biological targets.

This compound is believed to exert its biological effects through interactions with specific enzymes or receptors. This modulation can lead to various cellular responses, including apoptosis in cancer cells and inhibition of inflammatory pathways.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • In vitro Studies : Compounds with similar structures have shown efficacy against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma) cells. These studies typically employ assays such as the sulforhodamine B (SRB) assay to evaluate cytotoxicity and determine the half-maximal inhibitory concentration (IC50) values.
CompoundCell LineIC50 (µM)
This compoundHeLaTBD
N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamideHCT116TBD
N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamideA431TBD

2. Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Research has indicated that related oxalamides can significantly reduce the expression levels of these inflammatory markers in vitro:

StudyCompoundInhibition (%)
Study 1This compound56% COX inhibition at 10 µM
Study 2N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide42% iNOS inhibition at 10 µM

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxalamides demonstrated that this compound exhibited potent cytotoxicity against prostate cancer cells. The study utilized both in vitro assays and in vivo models to confirm the therapeutic potential of the compound.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of similar oxalamides in a murine model of inflammation. Results showed significant reductions in paw swelling and pro-inflammatory cytokine levels when treated with the compound, suggesting its potential use in treating inflammatory diseases.

Q & A

Basic: What synthetic strategies are effective for preparing N1-(4-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, and how can purity be optimized?

Methodological Answer:

  • Stepwise Coupling: Use sequential oxalamide bond formation. First, activate the carboxylic acid group of one precursor (e.g., 4-ethoxyphenylamine) with ethyl chlorooxoacetate, followed by coupling with the second amine (2-morpholino-2-(naphthalen-1-yl)ethylamine) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification: Employ reverse-phase HPLC or silica gel chromatography to isolate stereoisomers, as oxalamides often form diastereomers. Monitor purity via LC-MS (APCI+ mode) and ensure >95% purity by integrating HPLC peaks .
  • Yield Optimization: Adjust reaction temperature (50–70°C) and solvent polarity (e.g., DMF for solubility) to minimize dimerization, a common side reaction in oxalamide synthesis .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in DMSO-d₆ at elevated temperatures (50°C) to resolve rotational isomers and confirm substituent integration (e.g., ethoxy group δ ~1.35 ppm, morpholine protons δ ~3.5–4.0 ppm) .
  • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₂₉H₃₂N₄O₄) and LC-MS (APCI+) for detecting [M+H]+ ions .
  • X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation in methanol/water and refine using SHELXL (space group determination, R-factor <0.05) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Methodological Answer:

  • Orthogonal Assays: Validate target engagement using surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) to confirm intracellular target modulation .
  • Purity Reassessment: Re-analyze compound batches via 2D NMR (COSY, HSQC) to detect trace impurities (e.g., dimeric byproducts) that may interfere with assays .
  • Metabolic Stability: Perform in vitro microsomal stability assays (human/rat liver microsomes) to identify rapid degradation pathways that reduce cellular efficacy .

Advanced: What computational approaches are recommended for predicting interactions between this compound and its putative biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding poses in target pockets (e.g., HIV-1 envelope glycoprotein for entry inhibitors). Prioritize poses where the naphthalene group engages hydrophobic pockets and the morpholine oxygen forms hydrogen bonds .
  • MD Simulations: Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability and identify critical residues (e.g., Lys421 in CD4-binding sites) .
  • Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding free energies and rank analogs .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?

Methodological Answer:

  • Analog Library Synthesis: Replace the ethoxyphenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or bulky substituents (e.g., adamantyl) to probe steric and electronic effects .
  • Pharmacophore Mapping: Identify essential features (e.g., oxalamide hydrogen-bond donors, aromatic π-π interactions) using Discovery Studio or MOE .
  • Selectivity Screening: Test against off-target receptors (e.g., cytochrome P450 isoforms) to minimize toxicity. Use radioligand binding assays for GPCRs .

Advanced: What experimental strategies are effective for analyzing metabolic pathways and identifying major metabolites?

Methodological Answer:

  • In Vitro Metabolism: Incubate with human hepatocytes and analyze metabolites via UPLC-QTOF-MS. Look for hydroxylation (m/z +16) or demethylation (m/z -14) of the morpholine or ethoxy groups .
  • Isotope Labeling: Synthesize a deuterated analog (e.g., CD₃-group in ethoxy) to track metabolic cleavage via MS/MS fragmentation patterns .
  • CYP Inhibition Assays: Test inhibition of CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .

Advanced: How can researchers address challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Co-Crystallization: Add co-formers (e.g., succinic acid) to improve lattice packing. Screen 96-well crystallization plates with varying PEG/ion conditions .
  • Cryoprotection: Use glycerol or ethylene glycol (20% v/v) to prevent ice formation during data collection at 100 K .
  • Data Processing: Refine twinned data (if present) using SHELXL’s TWIN/BASF commands. Validate with R₁ₐₜᵢₑ <0.30 for twinned crystals .

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